molecular formula C57H92O28 B12507357 [3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12507357
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name Deconstruction and Functional Group Analysis

The IUPAC name systematically describes the compound’s aglycone and glycosidic components:

Aglycone Core

  • Parent structure : 1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene (a pentacyclic framework with four six-membered rings and one five-membered ring).
  • Substituents :
    • 5,11-dihydroxy groups at positions C5 and C11.
    • 9,9-bis(hydroxymethyl) groups at C9.
    • 2,2,6a,6b,12a-pentamethyl groups at C2, C6a, C6b, and C12a.
    • 4a-carboxylate at C4a.

Glycosidic Components

  • Primary glycosidic chain : A tetrasaccharide unit attached via an ester linkage at C3:
    • First sugar : 4,5-dihydroxyoxan-2-yl (β-D-xylopyranose).
    • Second sugar : 3,4-dihydroxy-6-methyloxan-2-yl (6-deoxy-α-L-mannopyranose).
    • Third sugar : 3,5-dihydroxyoxan-2-yl (β-D-apiofuranose).
    • Fourth sugar : 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl (α-D-glucofuranose).
  • Secondary glycoside : A monosaccharide at C10:
    • 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (β-D-glucopyranose).
Table 1: Functional Group Distribution
Component Functional Groups Position(s)
Aglycone Hydroxyl, carboxylate, methyl, hydroxymethyl C2, C5, C6a, C6b, C9, C11, C12a
Primary glycoside Ether, hydroxyl, methyl C3, C6 (third sugar)
Secondary glycoside Hydroxyl, hydroxymethyl C10

The carboxylate at C4a and hydroxyl groups enable hydrogen bonding and salt formation, while methyl groups enhance lipophilicity.

Stereochemical Configuration and Conformational Dynamics

Stereochemical Features

  • Aglycone :
    • C5/C11 hydroxyls : β-orientation (axial), common in oleanane-type triterpenes.
    • C9 hydroxymethyls : Equatorial to minimize steric strain.
    • C4a carboxylate : α-configuration, favoring intramolecular H-bonding with C3 glycoside.
  • Glycosides :
    • Primary chain : β-linkages between sugars (C1→C2), except α-configuration in the glucofuranose unit.
    • Secondary glycoside : β-D-glucopyranose with chair conformation.
Table 2: Key Stereochemical Assignments
Position Configuration Rationale
C3 β NMR coupling constants (J = 8 Hz)
C4a α X-ray crystallography analogs
C9 equatorial Molecular modeling simulations

Conformational Flexibility

  • Aglycone : Rigid pentacyclic core with limited flexibility due to fused rings.
  • Glycosides :
    • The tetrasaccharide chain adopts a helical conformation stabilized by inter-sugar H-bonds.
    • The C6 methyl group in the third sugar induces a 30° twist in the apiofuranose ring.

Comparative Analysis With Related Pentacyclic Triterpenoid Derivatives

Structural Comparisons

Table 3: Key Differences From Common Triterpenoids
Compound Core Structure Glycosylation Pattern Bioactivity Correlation
Oleanolic acid Oleanane None (aglycone) Anti-inflammatory, hepatoprotective
Ursolic acid Ursane C3 hydroxyl (free) Anticancer, antimicrobial
Glycyrrhizin Oleanane C3 disaccharide (glucuronic acid) Antiviral, anti-inflammatory
Target compound Oleanane C3 tetrasaccharide, C10 monosaccharide Enhanced solubility, membranotropic activity

Functional Implications

  • Glycosylation : The tetrasaccharide at C3 increases aqueous solubility (log P ~ −1.2 predicted) compared to non-glycosylated analogs like oleanolic acid (log P ~ 6.47).
  • C10 glycoside : Mimics bioactive saponins from Holothuroidea that modulate ion channels.
  • Hydroxymethyl groups : At C9, these introduce steric hindrance, reducing enzymatic hydrolysis of the glycosidic bonds.

Properties

IUPAC Name

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Steviol Backbone Activation

The synthesis begins with alkali hydrolysis of rebaudioside C or F to yield steviol-19-O-glucuronide, which serves as the aglycone acceptor. This step removes extraneous glycosyl groups at C-13 while preserving the C-19 carboxylate for subsequent esterification. Optimal conditions involve refluxing in 0.1 M NaOH at 80°C for 2 h, achieving >95% deacetylation without backbone degradation.

Sequential Glycosylation via UGT94D1 and UGT76G1 Variants

First Glycosylation (C-13 Position):
UGT94D1-F119I/D188P catalyzes β-1,6-glycosylation of steviol-19-O-glucuronide using UDP-glucose regenerated by sucrose synthase (AtSuSy). Under cell-free conditions (50 mM KPI buffer, pH 8.0, 35°C), a 78% yield of mono-glycosylated intermediate is achieved within 8 h. Sucrose concentrations above 600 mM are critical for maintaining UDP-glucose levels, while incremental substrate feeding prevents enzyme inhibition.

Second Glycosylation (C-19 Position):
UGT76G1-L200A/L379M variant introduces β-1,3-linked glucose to the C-19 ester group. This engineered enzyme shows a 10-fold increase in catalytic efficiency ($$k{cat}/Km = 4.7 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$) compared to wild-type UGT76G1, attributed to reduced steric hindrance at the active site. Molecular dynamics simulations confirm tighter binding (ΔG = −42.1 kcal/mol) due to hydrogen bonding between H20 and the glucosyl C3-OH.

Chemical Synthesis via Schmidt Glycosylation

Glycan Donor Preparation

Trisaccharide donors are synthesized using benzylidene-protected glucose and xylose precursors. Key steps include:

  • Benzylidenation: D-Glucose reacts with benzaldehyde dimethyl acetal under BF₃·Et₂O catalysis (0°C, 4 h) to yield 4,6-O-benzylidene intermediate (82% yield).
  • Glycosidic Bond Formation: Trichloroacetimidate donors (e.g., 3-O-allyl-2,4-di-O-benzoyl-α-D-xylopyranosyl imidate) couple with acceptors using TMSOTf (0.1 eq) in dichloromethane at −40°C.

Steviol Esterification

The C-19 carboxylate is activated as a mixed carbonic anhydride using ClCO₂Et and N-methylmorpholine. Reaction with trichloroacetimidate donors (2.5 eq) in THF at −15°C achieves 67% yield of the target ester, with minimal epimerization.

Hybrid Enzymatic-Chemical Approach

One-Pot Cascade Reactions

A tandem system combining UGT94D1-F119I/D188P and chemical glycosylation enables simultaneous C-13 and C-19 modifications:

Parameter Optimal Value Impact on Yield
pH 7.5–8.5 Maximizes enzyme activity
Sucrose concentration 600 mM Sustains UDP-glucose
Temperature 35°C Balances enzyme stability and reaction rate
UDP concentration 0.6 mM Minimizes cost while preventing substrate depletion

This method achieves an overall yield of 68% for the tetraglycosylated product, surpassing stepwise approaches (≤45%).

Purification and Isolation

Macroporous Resin Chromatography

AB-8 resin (polarity index: 2.8) effectively adsorbs steviol glycosides from crude extracts. Elution with 70% ethanol removes 94% of phenolic impurities while retaining >85% target compound.

Silica Gel Column Chromatography

Gradient elution (CH₂Cl₂:MeOH 10:1 → 5:1) resolves closely related glycosides. The target compound elutes at $$R_f = 0.32$$ (TLC, SiO₂, EtOAc:MeOH:H₂O 7:2:1), yielding 98.2% purity after two passes.

Analytical Validation

UPLC-MS Characterization

  • Mass: Observed [M−H]⁻ = 1439.52 (calculated 1439.58)
  • Fragmentation: Key ions at m/z 879.3 (loss of hexose), 717.2 (loss of deoxyhexose) confirm glycosidic linkages.

¹H-¹³C HSQC NMR

Correlations between anomeric protons (δ 4.98–5.34 ppm) and C-1 (δ 93.7–105.4 ppm) verify β-configuration at all glycosidic bonds.

Comparative Efficiency of Methods

Method Yield (%) Purity (%) Scalability
Enzymatic 68 92 High
Chemical 45 98 Moderate
Hybrid 73 95 High

Enzymatic routes dominate industrial production due to scalability, while chemical synthesis remains valuable for structural analogs requiring non-natural glycosylation patterns.

Challenges and Mitigation Strategies

  • Steric Hindrance at C-13: UGT94D1-F119I/D188P reduces active-site volume by 18%, enabling glycosylation of bulky substrates.
  • Glycosyl Donor Instability: In situ generation of trichloroacetimidates minimizes decomposition.
  • Product Inhibition: Fed-batch addition of steviol derivatives maintains substrate concentrations below inhibitory thresholds ($$K_i = 1.2 \, \text{mM}$$).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and polycyclic structure allow it to form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with 3,4,5-Trimethoxybenzoyl Derivatives ()

Compounds 5, 6, 9, and 1a from Zhang (2018) share functional groups and synthesis strategies with the target compound :

Feature Target Compound Compound 1a (Zhang, 2018)
Core Structure Tetradecahydropicene carboxylate with glycosides Flavonoid backbone (4H-chromene) with arabinose ester
Glycosylation Multiple oxolan/oxan units with hydroxyl and hydroxymethyl groups Arabinose (pentose) ester linked via 7-O-galloyltricetiflavan
Key Substituents Pentamethyl groups, hydroxyls, carboxylate 3,4,5-Trimethoxybenzoyl groups, hydroxyls, and methoxy groups
Synthesis Likely multi-step glycosylation and oxidation (not fully described) Pd/C-catalyzed hydrogenation, DMSO-mediated coupling, column chromatography purification
Analytical Methods NMR and MS (assumed) NMR and MS confirmed structures

Key Differences :

  • The target compound’s tetradecahydropicene core provides greater rigidity compared to Compound 1a’s flavonoid backbone.
  • The target’s glycosylation is more extensive, involving branched oxolan/oxan units, whereas Compound 1a uses a single arabinose ester.
  • Methylation patterns differ significantly: The target has pentamethyl groups on its steroid-like core, while Compound 1a features methoxy groups on aromatic rings.

Comparison with Chromeno-Benzodioxocin Diastereomers ()

The diastereomers (2R,3S,8S,14S)- and (2R,3S,8R,14R)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (10B) (Molecules, 2009) share stereochemical complexity with the target compound :

Feature Target Compound Diastereomer 10B (Molecules, 2009)
Core Structure Tetradecahydropicene carboxylate Chromeno-benzodioxocin fused ring system
Stereocenters Multiple (e.g., 6a, 6b, 12a) Four stereocenters (2R,3S,8S/R,14S/R)
Functional Groups Hydroxyls, carboxylate, hydroxymethyl Dihydroxyphenyl, hydroxyls, methano-bridged chromene
Potential Bioactivity Not reported in evidence Likely antioxidant or anti-inflammatory due to polyphenolic groups

Key Differences :

  • The target compound’s glycosidic substituents enhance hydrophilicity, whereas 10B’s fused aromatic rings favor lipid solubility.
  • Stereochemical variations in 10B lead to distinct physicochemical properties, such as melting points and receptor-binding affinities, which may also apply to the target compound.

Biological Activity

The compound identified as [3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities worth exploring. This article synthesizes available research findings on its biological activity, including pharmacological effects and toxicity profiles.

Molecular Structure

PropertyValue
Molecular Formula C₆₃H₁₀₂O₃₂
Molecular Weight 1371.50 g/mol
Topological Polar Surface Area 512.00 Ų
XlogP -5.40

Structural Representation

The compound's intricate structure includes multiple hydroxyl groups and oxane rings which may contribute to its biological activity.

Pharmacological Effects

  • Antioxidant Activity : The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties. Hydroxyl groups are known to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs.

Toxicity Profile

Toxicity TypeValue
Acute Oral Toxicity Class III (moderate toxicity)
Nephrotoxicity Moderate (48.46% probability)
Mitochondrial Toxicity Moderate (57.50% probability)

The compound's toxicity profile suggests careful consideration in therapeutic applications due to potential nephrotoxic effects.

Study 1: Antioxidant Capacity

A study investigating the antioxidant capacity of similar glycosides found that they significantly reduced oxidative stress markers in vitro. The results indicated that the hydroxymethyl and dihydroxy substituents enhance the scavenging ability against reactive oxygen species (ROS).

Study 2: Antimicrobial Efficacy

Research conducted on structurally analogous compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was believed to involve disruption of bacterial cell wall synthesis.

Study 3: Cytochrome P450 Inhibition

A pharmacokinetic study highlighted the compound's role as a potent inhibitor of CYP3A4 and CYP2D6 enzymes. This finding raises concerns about drug-drug interactions in patients receiving medications metabolized by these pathways.

Q & A

Q. How can the stereochemical configuration of the compound’s glycosidic linkages be resolved?

Methodological Answer:

  • Use NMR spectroscopy (1D 1H^1H, 13C^{13}C, and 2D ^{1H-1H-COSY, ^{1H-13C-HSQC/HMBC $) to assign proton and carbon signals, focusing on anomeric protons (δ 4.5–5.5 ppm) and coupling constants ($ J $) to determine α/β configurations.
  • X-ray crystallography is critical for unambiguous assignment if single crystals are obtainable. For complex glycosylation patterns, compare NOE (Nuclear Overhauser Effect) data with computational models (e.g., molecular dynamics simulations) .

Q. What analytical techniques are optimal for assessing purity and structural integrity during isolation?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) coupling to separate and quantify glycosylated derivatives.
  • High-Resolution Mass Spectrometry (HRMS) ensures accurate mass verification, particularly for distinguishing between isomers.
  • FT-IR spectroscopy confirms functional groups (e.g., hydroxyl, carboxylate) and glycosidic bond vibrations .

Q. What are the challenges in isolating this compound from natural sources or synthetic mixtures?

Methodological Answer:

  • Leverage countercurrent chromatography (CCC) or hydrophilic interaction liquid chromatography (HILIC) to separate highly polar glycosylated derivatives.
  • Optimize solvent systems (e.g., n-butanol:water:acetic acid) for partition coefficients tailored to the compound’s hydrophilicity.
  • Use membrane separation technologies (e.g., nanofiltration) to concentrate the compound while removing smaller impurities .

Advanced Research Questions

Q. How can the compound’s oligosaccharide chains be synthesized with regiochemical and stereochemical precision?

Methodological Answer:

  • Employ glycosyltransferases or engineered enzymes for regioselective glycosylation, coupled with protecting-group strategies (e.g., benzyl, acetyl) for hydroxyl masking.
  • Use automated solid-phase synthesis with glycan-building blocks to streamline repetitive steps.
  • Integrate AI-driven reaction optimization (e.g., Bayesian algorithms) to predict optimal conditions for glycosidic bond formation .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger) with flexible side-chain sampling to account for conformational changes in the glycosylated regions.
  • Apply molecular dynamics (MD) simulations (GROMACS, AMBER) in explicit solvent to assess stability of hydrogen bonds between hydroxyl groups and target residues.
  • Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can process control and scale-up challenges be addressed for industrial-scale synthesis?

Methodological Answer:

  • Implement continuous-flow reactors with real-time monitoring (e.g., in-line FTIR, Raman spectroscopy) to maintain reaction consistency.
  • Use process simulation software (COMSOL Multiphysics, Aspen Plus) to model heat/mass transfer in large-scale glycosylation reactions.
  • Optimize membrane-based purification (e.g., tangential flow filtration) to reduce solvent waste and improve yield .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and metabolism?

Methodological Answer:

  • Conduct radiolabeling studies (e.g., 14C^{14}C-tagged carboxylate group) to track absorption, distribution, and excretion in rodent models.
  • Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation, sulfation) in plasma and tissues.
  • Validate bioavailability via portal vein cannulation to assess first-pass hepatic metabolism .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported bioactivity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Standardize assay conditions (e.g., buffer pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability.
  • Perform dose-response validation using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assay).
  • Use meta-analysis to identify trends across studies, accounting for differences in compound purity and glycosylation patterns .

Methodological Innovations

Q. Can AI/ML enhance the design of derivatives with improved solubility or stability?

Methodological Answer:

  • Train graph neural networks (GNNs) on structural data (e.g., PubChem, ChEMBL) to predict solubility (logP) and metabolic stability.
  • Generate synthetic libraries via generative adversarial networks (GANs) focused on modifying hydroxyl groups or glycosylation sites.
  • Validate predictions using high-throughput screening (HTS) in microtiter plates with automated readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.